1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline and formaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group at the 5-position of the tetrahydroquinoline ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one can be compared with other tetrahydroquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties and potential in treating neurodegenerative diseases.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its role in dopamine metabolism and potential implications in Parkinson’s disease.
The uniqueness of this compound lies in its specific aminomethyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[5-(aminomethyl)-3,4-dihydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14-7-3-5-11-10(8-13)4-2-6-12(11)14/h2,4,6H,3,5,7-8,13H2,1H3 |
InChI Key |
QNQFNQKXEKDJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C(C=CC=C21)CN |
Origin of Product |
United States |
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